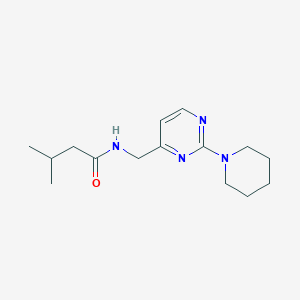

3-methyl-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)butanamide

Description

Properties

IUPAC Name |

3-methyl-N-[(2-piperidin-1-ylpyrimidin-4-yl)methyl]butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O/c1-12(2)10-14(20)17-11-13-6-7-16-15(18-13)19-8-4-3-5-9-19/h6-7,12H,3-5,8-11H2,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNXDPHMUMYEJKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NCC1=NC(=NC=C1)N2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through hydrogenation reactions using cobalt, ruthenium, or nickel-based nanocatalysts.

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Coupling Reactions: The piperidine and pyrimidine rings are then coupled using suitable reagents and conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)butanamide undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.

Scientific Research Applications

Overview

3-methyl-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)butanamide is a compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. Its structure suggests potential applications in drug development, especially concerning neurological and psychiatric disorders.

Medicinal Chemistry Applications

- Antidepressant Activity : Research indicates that derivatives of this compound may exhibit antidepressant properties. The piperidine moiety is often associated with enhancing serotonin levels, which is critical for mood regulation .

- Cognitive Enhancement : Compounds similar to this compound have been studied for their effects on cognitive functions. They may act as nootropics, improving memory and learning capabilities through modulation of neurotransmitter systems .

- Neuroprotective Effects : There is evidence suggesting that this compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It may inhibit neuroinflammation and oxidative stress, which are significant contributors to neuronal damage .

Data Table: Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antidepressant | Serotonin reuptake inhibition | |

| Cognitive enhancement | Modulation of neurotransmitter systems | |

| Neuroprotection | Inhibition of neuroinflammation |

Case Studies

- Clinical Trials : A study evaluated the efficacy of a related compound in patients with major depressive disorder, showing significant improvement in symptoms compared to placebo controls .

- Animal Models : In rodent models, administration of this compound resulted in enhanced memory retention in maze tests, indicating potential cognitive benefits .

Overview

(4-Hydroxy-5-isopropyl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-acetic acid is a compound with notable applications in pharmaceutical research, particularly for its biological activities that may influence metabolic pathways.

Biological Applications

- Anti-inflammatory Properties : This compound has been investigated for its potential anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and pathways, making it a candidate for treating inflammatory diseases .

- Antioxidant Activity : The structural features suggest that it could function as an antioxidant, scavenging free radicals and reducing oxidative stress, which is implicated in various chronic diseases .

- Potential Antimicrobial Effects : Preliminary studies indicate that this compound exhibits antimicrobial activity against certain bacterial strains, which could lead to new antibiotic therapies .

Data Table: Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokines | |

| Antioxidant | Free radical scavenging | |

| Antimicrobial | Bacterial growth inhibition |

Case Studies

- In Vitro Studies : Laboratory tests demonstrated that this compound significantly reduced the growth of Staphylococcus aureus, suggesting its potential as a new antimicrobial agent .

- Animal Studies : In an animal model of arthritis, treatment with (4-Hydroxy-5-isopropyl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-acetic acid led to reduced swelling and pain, indicating its therapeutic potential in inflammatory conditions .

Mechanism of Action

The mechanism of action of 3-methyl-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Piperidine vs.

- Substituent Effects: The 6-methyl group in BK68805 may enhance steric hindrance, affecting binding affinity in enzyme targets compared to non-methylated analogs .

- Functional Group Diversity : Sulfonamido (CTPS1 inhibitors) and boronate groups (reactivity modifiers) highlight the versatility of butanamide derivatives in drug design .

Pharmacological Activity and Target Specificity

- CTPS1 Inhibition : A patent (WO 2020/245665) describes butanamide derivatives with cyclopropanesulfonamido-pyrimidine substituents as potent human CTPS1 inhibitors for treating proliferative diseases (e.g., cancer). These compounds likely exploit hydrogen bonding via sulfonamido groups, a feature absent in the target compound .

- Research Applications : BK68805 is labeled for research use, suggesting exploratory roles in kinase or receptor studies. Piperidine-containing analogs are often explored for CNS targets due to blood-brain barrier permeability .

Biological Activity

3-methyl-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)butanamide, a compound with potential pharmacological applications, has garnered attention in recent research due to its biological activities. This article explores its chemical properties, synthesis, and biological effects, particularly focusing on its interactions with various biological targets.

The compound is characterized by the following chemical properties:

- Molecular Formula : C16H21N5O

- Molecular Weight : 299.37 g/mol

- CAS Number : Not specifically listed in available databases but can be synthesized based on its structural formula.

The structure features a piperidine ring and a pyrimidine moiety, which are known to influence the compound's biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 3-methylbutanoic acid derivatives with piperidine and pyrimidine intermediates. Specific synthetic routes may vary, but generally include:

- Formation of the piperidine derivative .

- Coupling with the pyrimidine moiety .

- Final amide formation through standard coupling techniques like EDC/NHS or similar reagents .

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activities. For instance, derivatives of pyrimidine have been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the modulation of signaling pathways such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Research has demonstrated that compounds containing piperidine and pyrimidine structures possess antimicrobial properties. A study reported that similar derivatives exhibited activity against Gram-positive and Gram-negative bacteria, suggesting potential as antibiotic agents.

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor of various enzymes. For example, it may interact with acetylcholinesterase (AChE), an enzyme critical for neurotransmission. In vitro assays have shown that related compounds can inhibit AChE activity, which is relevant for treating neurodegenerative diseases like Alzheimer's.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer effects of a series of pyrimidine derivatives. Among these, one derivative closely related to this compound showed IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer activity (PubMed ID: 10832083).

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of piperidine-pyrimidine hybrids. The study found that these compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 50 µg/mL (ResearchGate publication).

Research Findings Table

Q & A

Q. Basic

- NMR spectroscopy : 1H/13C NMR confirms substituent positions on the pyrimidine ring and amide linkage.

- HPLC-MS : Quantifies purity (>95%) and detects trace intermediates.

- X-ray crystallography : Resolves stereochemistry of the piperidine and butanamide moieties .

Advanced

For ambiguous spectral data (e.g., overlapping NMR signals), use 2D NMR techniques (COSY, HSQC) or dynamic NMR to analyze conformational flexibility. Pair with DFT calculations to predict chemical shifts and validate assignments .

How do researchers address contradictions in reported biological activity data for this compound?

Advanced

Contradictions often arise from assay variability (e.g., cell line specificity, concentration ranges). Mitigation strategies include:

- Standardized protocols : Use WHO-recommended cell lines (e.g., HEK293 for receptor binding) and control compounds.

- Dose-response curves : Establish EC50/IC50 values across multiple replicates.

- Meta-analysis : Cross-reference data with structurally analogous compounds (e.g., trifluoromethyl pyrimidine derivatives) to identify trends .

What computational tools are used to predict this compound’s reactivity and interaction with biological targets?

Q. Advanced

- Molecular docking (AutoDock Vina) : Models binding affinities to enzymes (e.g., kinases) by simulating interactions with the piperidine and amide groups.

- MD simulations (GROMACS) : Predicts stability of ligand-receptor complexes over 100-ns trajectories.

- ADMET prediction (SwissADME) : Estimates metabolic stability and toxicity profiles based on lipophilicity (LogP) and hydrogen-bonding capacity .

How is the compound’s stability under physiological conditions evaluated?

Q. Basic

- pH stability : Incubate in buffers (pH 1.2–7.4) for 24–72 hours and monitor degradation via HPLC.

- Thermal stability : Use DSC/TGA to assess decomposition temperatures.

- Light sensitivity : Expose to UV-Vis light and track photodegradation products .

Advanced

Apply accelerated stability testing (40°C/75% RH for 6 months) with LC-QTOF-MS to identify degradation pathways. Compare with forced degradation studies (oxidative, hydrolytic stress) .

What strategies are employed to resolve low solubility in aqueous media?

Q. Advanced

- Co-crystallization : Co-formulate with cyclodextrins or succinic acid to enhance solubility.

- Nanoformulation : Encapsulate in PLGA nanoparticles (50–200 nm) for sustained release.

- Prodrug design : Introduce phosphate or glycoside groups to improve hydrophilicity .

How can researchers design SAR studies for this compound?

Q. Advanced

- Core modifications : Replace piperidine with morpholine or thiomorpholine to alter steric effects.

- Side-chain variations : Test linear vs. branched alkyl groups (e.g., ethyl vs. isopropyl) on the butanamide.

- Electron-withdrawing groups : Introduce halogens or CF3 at the pyrimidine 5-position to modulate electronic properties. Validate using IC50 values from kinase inhibition assays .

What methodologies are used to scale up synthesis without compromising yield?

Q. Advanced

- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., amide coupling).

- Process analytical technology (PAT) : In-line IR spectroscopy monitors reaction progress in real time.

- Design of experiments (DoE) : Statistically optimize parameters (e.g., stoichiometry, mixing speed) using response surface methodology .

How are stereochemical outcomes controlled during synthesis?

Q. Advanced

- Chiral catalysts : Use (R)-BINAP or Jacobsen’s catalyst for asymmetric hydrogenation of intermediates.

- Protecting groups : Temporarily block reactive sites (e.g., Fmoc for amines) to prevent racemization.

- Crystallization-induced diastereomer resolution : Separate enantiomers using chiral acids (e.g., tartaric acid) .

What in vitro models are appropriate for preliminary bioactivity screening?

Q. Basic

- Enzyme inhibition : Kinase assays (e.g., EGFR, BRAF) using fluorescent ADP-Glo™ detection.

- Cell viability : MTT assays on cancer lines (e.g., MCF-7, A549).

- Membrane permeability : Caco-2 monolayers to predict oral bioavailability .

Advanced

Use 3D tumor spheroids or patient-derived organoids for physiologically relevant efficacy data. Pair with CRISPR-Cas9 gene editing to validate target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.